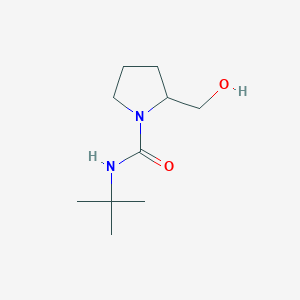

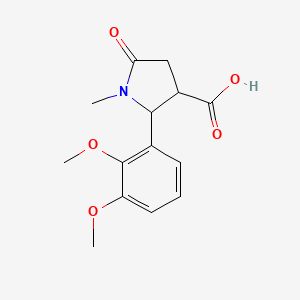

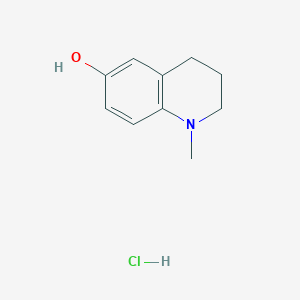

2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid hydrochloride" is not directly studied in the provided papers. However, related compounds with similar structural motifs have been investigated. For instance, hydrochloride crystals based on a related imidazopyridine derivative were studied for their structural and magnetic properties . Another study focused on the molecular structure of a chlorinated imidazopyridine compound with a dimethylbutanoic acid group . Lastly, a complex molecular structure involving a propano and ethanoimino group was analyzed using two-dimensional NMR and X-ray structural determination . These studies provide insights into the behavior of structurally similar compounds, which may offer indirect information about the compound of interest.

Synthesis Analysis

The synthesis of related compounds involves the use of hydrochloric acid to induce specific structural changes or to obtain hydrochloride crystals. For example, the slow diffusion of acetone into a methanol solution of an imidazopyridine derivative acidified with hydrochloric acid resulted in the formation of hydrochloride crystals with distinct magnetic properties . This suggests that the synthesis of "2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid hydrochloride" might also involve the use of hydrochloric acid to form the hydrochloride salt and potentially influence its crystalline structure.

Molecular Structure Analysis

The molecular structures of compounds similar to "2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid hydrochloride" have been characterized by various techniques. The imidazopyridine derivatives show different geometries and dihedral angles between the imidazopyridine group and the phenyl ring, which could influence the overall molecular conformation . Additionally, the presence of dimers and supramolecular interactions such as hydrogen bonds and anion-π interactions are crucial in determining the magnetic behavior and structural cohesion of these compounds . These findings could be extrapolated to hypothesize about the molecular structure of the compound .

Chemical Reactions Analysis

The chemical reactions involving related compounds often result in the formation of dimers or changes in the molecular configuration. For instance, isomerization reactions with hydrochloric acid can lead to different structural isomers with distinct properties . The formation of hydrogen bonds and other non-covalent interactions also plays a significant role in the stability and reactivity of these molecules . These insights can be used to predict the types of chemical reactions that "2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid hydrochloride" might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to "2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid hydrochloride" have been explored in the context of their crystal structures and magnetic properties. The formation of diamagnetic dimers and the presence of quasi-one-dimensional columnar stacking chains can affect the magnetic susceptibility and behavior of these compounds . The steric hindrance observed in the butanoic acid chain of a related molecule suggests that similar steric effects could be present in the compound of interest, potentially affecting its physical properties . These studies provide a foundation for understanding the potential properties of "2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid hydrochloride".

Applications De Recherche Scientifique

Corrosion Inhibition

2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid hydrochloride has been studied for its potential as a corrosion inhibitor. Research indicates its effectiveness in reducing corrosion rates in steel, particularly in hydrochloric acid solutions. This highlights its potential application in protecting metal surfaces in industrial environments (Bouklah et al., 2005).

Structural Diversity in Chemical Synthesis

The compound has also been used as a starting material in various alkylation and ring closure reactions. This process has been instrumental in creating a diverse library of compounds, demonstrating its versatility and utility in organic synthesis (Roman, 2013).

Pharmaceutical and Biomedical Analysis

In the field of pharmaceuticals and biomedical analysis, the compound has been utilized in methods like supercritical fluid chromatography. This application is particularly relevant for resolving racemic mixtures of carboxylic acids, which is crucial in the development of pharmaceutical compounds (Wu et al., 2016).

Reactivity in Organic Chemistry

The reactivity and structural properties of this compound have been a topic of interest in organic chemistry. Its role in generating pyridine derivatives and its involvement in various reaction mechanisms highlight its significance in the synthesis of complex organic molecules (Koch et al., 1990).

Antimicrobial and Antimycobacterial Activities

Research has explored the antimicrobial and antimycobacterial activities of derivatives of this compound. This points towards its potential application in developing new therapeutic agents targeting microbial infections (R.V.Sidhaye et al., 2011).

Mécanisme D'action

Target of Action

Similar compounds such as 3-pyridinepropionic acid have been used as ligands to make coordination polymers . They have also been used as bidentate chelating agents for the chelation of rare-earth ions, Eu 3+ and Tb 3+ for the fluorescence enhancement in sol-gels .

Mode of Action

Based on the properties of similar compounds, it may interact with its targets through the formation of coordination polymers or through chelation of certain ions .

Biochemical Pathways

Similar compounds have been involved in the formation of coordination polymers and the chelation of rare-earth ions .

Result of Action

Similar compounds have been known to enhance fluorescence in sol-gels through the chelation of rare-earth ions .

Propriétés

IUPAC Name |

2,2-dimethyl-3-pyridin-4-ylpropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-10(2,9(12)13)7-8-3-5-11-6-4-8;/h3-6H,7H2,1-2H3,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWJCNHLWQFIMRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=NC=C1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methylsulfonyl-2,7-diazaspiro[3.4]octane;2,2,2-trifluoroacetic acid](/img/structure/B3008643.png)

![Ethyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(2-phenylethyl)-1,3,5-trihydro-4-imidazol ino[1,2-h]purin-3-yl]acetate](/img/no-structure.png)

![N-benzyl-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B3008645.png)

![2-bromo-5-methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3008652.png)

![8-(furan-2-ylmethyl)-1,7-dimethyl-3-(2-oxo-2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3008653.png)

![2-(4-nitrophenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B3008657.png)